Cas no 27765-22-6 (Butanoic acid,3-methyl-,4-[(acetyloxy)methyl]-4a,5,6,7a-tetrahydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diylester (9CI))

Butanoic acid,3-methyl-,4-[(acetyloxy)methyl]-4a,5,6,7a-tetrahydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diylester (9CI) structure
27765-22-6 structure
Product Name:Butanoic acid,3-methyl-,4-[(acetyloxy)methyl]-4a,5,6,7a-tetrahydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diylester (9CI)
CAS-nummer:27765-22-6
MF:C22H32O8
MW:424.484687805176
CID:263025
PubChem ID:147184
Update Time:2025-04-19

Butanoic acid,3-methyl-,4-[(acetyloxy)methyl]-4a,5,6,7a-tetrahydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diylester (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Butanoic acid,3-methyl-,4-[(acetyloxy)methyl]-4a,5,6,7a-tetrahydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diylester (9CI)
    • [4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate
    • Butanoic acid,3-methyl-,4-[(acetyloxy)methyl]-4a,5,6,7a-tetrahydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diylester (9
    • DTXSID00950450
    • 3-Methylbutanoic acid 4-((acetyloxy)methyl)-4a,5,6,7a-tetrahydrospiro(cyclopenta(c)pyran-7(1H),2'-oxirane)-1,6-diyl ester
    • Isovaleric acid, 4a,5,6,7a-tetrahydro-4-(hydroxymethyl)spiro(cyclopenta(c)pyran-7(1H),2'-oxirane)-1,6-diyl ester acetate
    • Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-4a,5,6,7a-tetrahydrospiro(cyclopenta(c)pyran-7(1H),2'-oxirane)-1,6-diyl ester
    • 4-[(Acetyloxy)methyl]-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxirane]-1,6-diyl bis(3-methylbutanoate)
    • 27765-22-6
    • Spiro(cyclopenta(c)pyran-7(1H),2'-oxirane)-1,6-diol, 4a,5,6,7a-tetrahydro-4-(hydroxymethyl)-, 4-acetate diisovalerate
    • Inchi: 1S/C22H32O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h10,12-13,16-17,20-21H,6-9,11H2,1-5H3
    • InChI-sleutel: KQEOKUJOWVGWDX-UHFFFAOYSA-N
    • LACHT: O1CC21C(CC1C(COC(C)=O)=COC(C21)OC(CC(C)C)=O)OC(CC(C)C)=O

Berekende eigenschappen

  • Exacte massa: 424.20976
  • Monoisotopische massa: 424.209718
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 11
  • Complexiteit: 712
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 5
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 101
  • XLogP3: 2.3

Experimentele eigenschappen

  • Dichtheid: 1.2
  • Kookpunt: 507.5°Cat760mmHg
  • Vlampunt: 217.7°C
  • Brekindex: 1.516
  • PSA: 100.66
Aanbevolen leveranciers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.